

In Silico Prediction of Desmethylene Tadalafil Properties: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethylene Tadalafil*

Cat. No.: B133331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

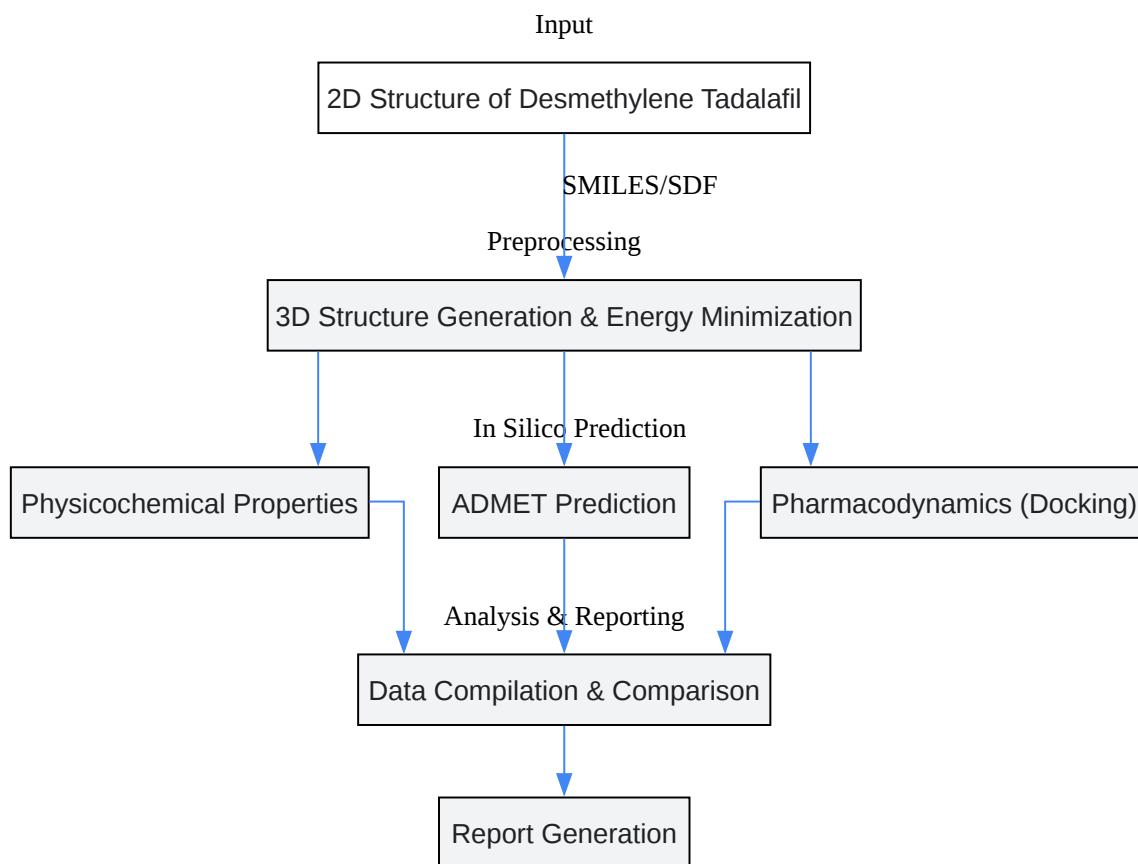
Abstract

Desmethylene Tadalafil, a catechol derivative and potential metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, presents a compound of interest for further pharmacological and toxicological assessment. This technical guide outlines a comprehensive in silico approach to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of **Desmethylene Tadalafil**. By leveraging computational models, we can generate a robust preliminary profile of this molecule, guiding further experimental investigation and drug development efforts. This document provides a framework for these computational analyses, including detailed hypothetical methodologies and data presentation structures.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).^{[1][2]} By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.^{[1][3]} The metabolism of Tadalafil is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites.^{[4][5][6]} **Desmethylene Tadalafil**, characterized by the replacement of the methylenedioxy group with a dihydroxy (catechol) moiety, is a significant subject for investigation as a potential metabolite or synthetic analog.

In silico prediction of drug-like properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate new chemical entities.^[7] These computational methods allow for the early identification of promising candidates and the flagging of potential liabilities, thereby streamlining the drug development pipeline. This guide details a proposed in silico workflow for the comprehensive characterization of **Desmethylene Tadalafil**.


Molecular Profile of Desmethylene Tadalafil

A foundational step in any in silico analysis is the accurate representation of the molecule of interest.

Identifier	Value	Source
IUPAC Name	(6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	[8]
CAS Number	171489-03-5	[8]
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₄	[8]
Molecular Weight	377.40 g/mol	[8]
Canonical SMILES	CN1CC(=O)N2--INVALID-LINK--C1=O	[9]
InChI Key	HZSPPSAESSMSNY-FOIQADDNSA-N	[8]

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of small molecule properties, which will be applied to **Desmethylene Tadalafil**.

[Click to download full resolution via product page](#)

In Silico Prediction Workflow

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. These properties can be reliably predicted using a variety of computational models.

Property	Predicted Value	Methodology
LogP (o/w)	Value	Calculated using algorithms such as ALOGP, XLOGP3, or consensus models.
Aqueous Solubility (LogS)	Value	Predicted using models based on topological polar surface area (TPSA) and other molecular descriptors.
pKa	Acidic and Basic pKa values	Determined using rule-based or quantum mechanical methods.
Topological Polar Surface Area (TPSA)	Value (Å ²)	Calculated based on the summation of surface contributions of polar atoms.
Number of Hydrogen Bond Donors	Value	Count of N-H and O-H bonds.
Number of Hydrogen Bond Acceptors	Value	Count of N and O atoms.
Rotatable Bonds	Value	Number of bonds that allow free rotation.

Experimental Protocol: In Silico Physicochemical Property Prediction

Objective: To predict the key physicochemical properties of **Desmethylene Tadalafil** using established computational tools.

Methodology:

- Input: The canonical SMILES string of **Desmethylene Tadalafil** will be used as the input for prediction software (e.g., SwissADME, ChemAxon, or similar platforms).

- Calculation: The software will employ various validated algorithms to calculate the properties listed in the table above.
- Output: The predicted values for each property will be recorded and tabulated for further analysis.

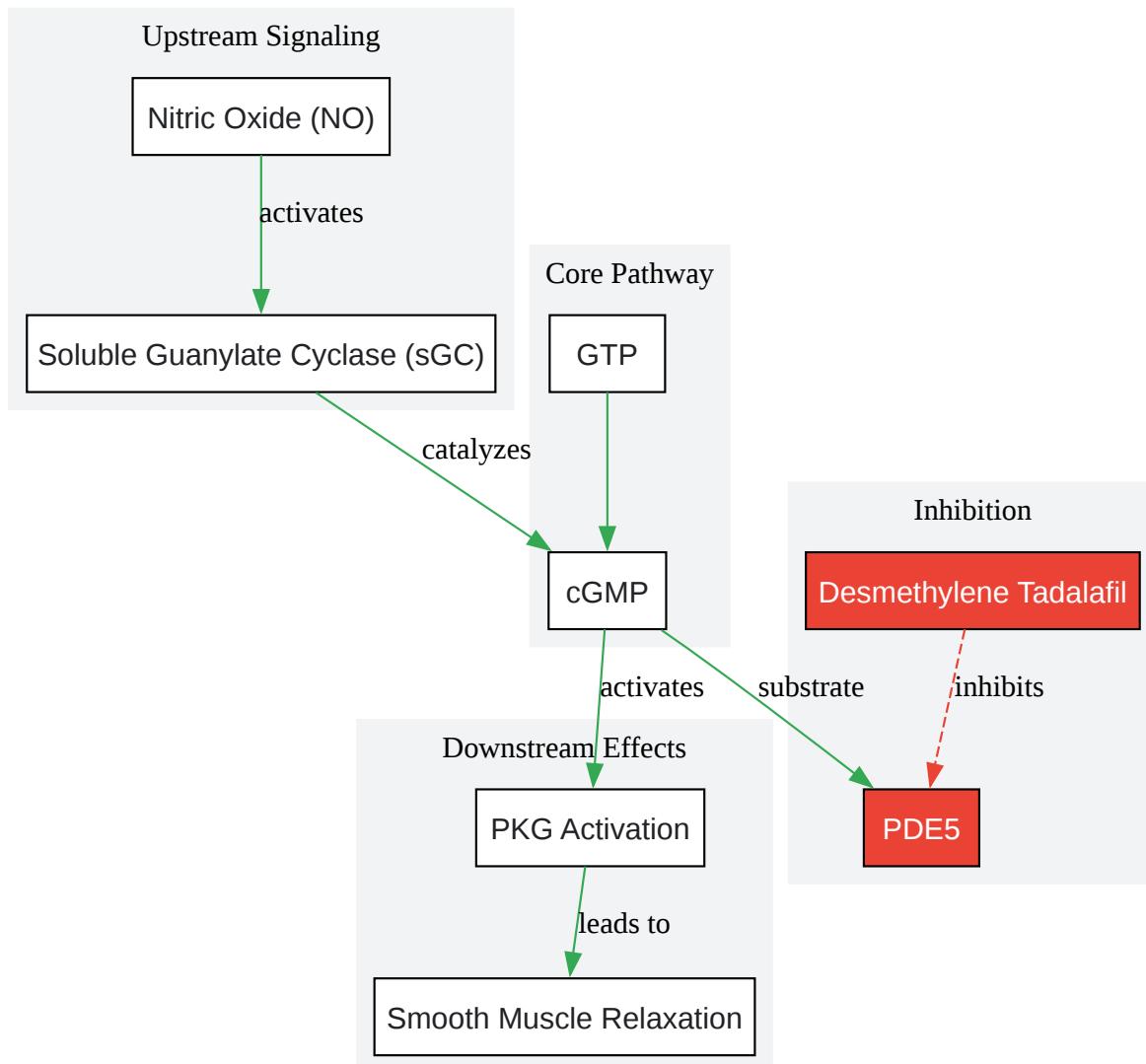
Predicted ADMET Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development.[\[7\]](#)[\[10\]](#) In silico ADMET prediction provides early insights into the potential pharmacokinetic and safety profiles of a compound.[\[11\]](#)

ADMET Parameter	Predicted Outcome	Methodology
Human Intestinal Absorption (HIA)	High/Low	Based on Lipinski's Rule of Five and other models considering physicochemical properties.
Caco-2 Permeability	High/Low	QSAR models based on experimental data for a diverse set of compounds.
Blood-Brain Barrier (BBB) Penetration	Yes/No	Models incorporating LogP, TPSA, and molecular size.
CYP450 Inhibition (e.g., CYP3A4)	Inhibitor/Non-inhibitor	Pharmacophore or machine learning models trained on known inhibitors.
Hepatotoxicity	High/Low Risk	Structure-activity relationship (SAR) models based on known hepatotoxicants.
Ames Mutagenicity	Mutagenic/Non-mutagenic	Models identifying structural alerts for mutagenicity.
hERG Inhibition	High/Low Risk	QSAR models to predict potential for cardiotoxicity.

Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile of **Desmethylene Tadalafil** using computational models.


Methodology:

- Platform Selection: A validated ADMET prediction platform will be utilized (e.g., ADMET Predictor®, Discovery Studio, or similar).
- Input: The 3D structure of **Desmethylene Tadalafil** will be imported into the platform.
- Model Application: A suite of predictive models for various ADMET endpoints will be applied to the molecule.
- Data Analysis: The output from each model will be analyzed to generate a comprehensive ADMET profile, including an assessment of the model's applicability domain for the query molecule.

Predicted Pharmacodynamics: PDE5 Inhibition

The primary mechanism of action of Tadalafil is the inhibition of PDE5.^[2] Molecular docking can be employed to predict the binding affinity of **Desmethylene Tadalafil** to the PDE5 active site and compare it to that of Tadalafil.

Signaling Pathway: PDE5 Inhibition

[Click to download full resolution via product page](#)

PDE5 Inhibition Pathway

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of **Desmethylene Tadalafil** within the PDE5 active site.

Methodology:

- Receptor Preparation: The crystal structure of human PDE5 complexed with Tadalafil will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Ligand Preparation: The 3D structure of **Desmethylene Tadalafil** will be generated and energy-minimized.
- Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) will be used to dock **Desmethylene Tadalafil** into the defined active site of PDE5.
- Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (scoring function) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. These will be compared to the known interactions of Tadalafil.

Discussion and Future Directions

This in silico analysis provides a foundational, predictive profile of **Desmethylene Tadalafil**. The presence of the catechol moiety, in place of the methylenedioxophenyl group in Tadalafil, is anticipated to influence several properties. The increased polarity may affect its solubility, membrane permeability, and metabolic stability. The catechol group could be susceptible to oxidation or conjugation reactions, potentially representing a key metabolic pathway.

The predicted data herein should be interpreted with an understanding of the limitations of in silico models. While these tools are powerful for hypothesis generation and candidate prioritization, experimental validation is essential. Future work should focus on the chemical synthesis of **Desmethylene Tadalafil**, followed by in vitro and in vivo studies to confirm the predicted physicochemical, ADMET, and pharmacodynamic properties.^[12] Assays to determine its PDE5 inhibitory activity, metabolic stability in liver microsomes, and potential off-target effects will be crucial next steps.

Conclusion

The in silico prediction of **Desmethylene Tadalafil**'s properties offers a valuable framework for its further investigation. By computationally assessing its physicochemical characteristics,

ADMET profile, and potential for PDE5 inhibition, we can strategically design subsequent experimental studies. This approach exemplifies the integration of computational chemistry into modern drug discovery, facilitating a more efficient and informed development process for novel compounds of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Desmethylene Tadalafil | TRC-D291990-50MG | LGC Standards [lgcstandards.com]
- 10. In silico prediction of novel phosphodiesterase type-5 inhibitors derived from Sildenafil, Vardenafil and Tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Prediction of Desmethylene Tadalafil Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133331#in-silico-prediction-of-desmethylene-tadalafil-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com